

Preclinical Antitumor Activity of Zanzalintinib: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanzalintinib (formerly XL092) is an oral, next-generation multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant preclinical antitumor activity in a variety of solid tumor models.[1][2][3] Developed by Exelixis, **zanzalintinib** targets key signaling pathways involved in tumor growth, angiogenesis, and metastasis, including vascular endothelial growth factor receptors (VEGFRs), MET, and the TAM (TYRO3, AXL, MER) family of kinases.[1][2][4] This technical guide provides an in-depth summary of the preclinical data, experimental methodologies, and an overview of the signaling pathways modulated by **zanzalintinib**.

Mechanism of Action

Zanzalintinib is an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs). By targeting VEGFR, it disrupts angiogenesis, a critical process for tumor growth and nutrient supply.[5] Its inhibition of MET and the TAM kinases (AXL and MER) interferes with signaling pathways that promote tumor cell proliferation, survival, invasion, and metastasis.[6] Furthermore, inhibition of TAM kinases may also have immunomodulatory effects, creating a more favorable tumor microenvironment for anti-tumor immune responses.[1][3] Dysregulation of these kinase activities has been linked to the expression of immune checkpoint proteins like PD-1/PD-L1, suggesting that **zanzalintinib** may enhance the efficacy of immune checkpoint inhibitors.[3]



In Vitro Activity

Zanzalintinib has demonstrated potent inhibition of its target kinases in cell-based assays. The half-maximal inhibitory concentrations (IC50) highlight its activity against key drivers of oncogenesis.

| Target Kinase | IC50 (nM) |
|---------------|-----------|
| MET | 15 |
| VEGFR2 | 1.6 |
| AXL | 3.4 |
| MER | 7.2 |

Table 1: In Vitro Inhibitory Activity of **Zanzalintinib** in Cell-Based Assays.

In Vivo Antitumor Efficacy

Preclinical studies in various xenograft and syngeneic mouse models have confirmed the antitumor activity of **zanzalintinib**, both as a monotherapy and in combination with other anticancer agents.

Monotherapy Studies

Dose-dependent tumor growth inhibition has been observed with **zanzalintinib** in several human tumor xenograft models.[1]

| Tumor Model | Cell Line | Dosing | Outcome |
|----------------|------------|-------------------|---|
| Lung Cancer | NCI-H441 | Daily oral dosing | Dose-dependent tumor regression |
| Gastric Cancer | Hs 746T | Daily oral dosing | Significant tumor growth inhibition (TGI) |
| Gastric Cancer | SNU-5 | Daily oral dosing | Dose-dependent TGI |
| Breast Cancer | MDA-MB-231 | Daily oral dosing | TGI |



Table 2: Summary of **Zanzalintinib** Monotherapy in Xenograft Models.[1]

Combination Therapy Studies

The combination of **zanzalintinib** with immune checkpoint inhibitors (ICIs) has shown enhanced antitumor activity compared to either agent alone in syngeneic tumor models.[1][7]

| Tumor Model | Combination Therapy | Outcome |
|--------------------------|-----------------------------|--|
| Colon Cancer (MC38) | Zanzalintinib + anti-PD-1 | Enhanced tumor growth inhibition compared to single agents |
| Colon Cancer (MC38) | Zanzalintinib + anti-PD-L1 | Enhanced tumor growth inhibition compared to single agents |
| Colon Cancer (MC38) | Zanzalintinib + anti-CTLA-4 | Enhanced tumor growth inhibition compared to single agents |
| Colorectal Cancer (CT26) | Zanzalintinib + anti-PD-1 | Improved survival benefit compared to single agents |

Table 3: Enhanced Antitumor Activity of **Zanzalintinib** in Combination with Immune Checkpoint Inhibitors.[1][2]

Pharmacodynamic and Immunomodulatory Effects

Zanzalintinib has been shown to modulate its targets and the tumor microenvironment in vivo.



| Parameter | Model | Treatment | Result |
|--------------------------------|-------------------|--|--|
| p-MET Inhibition | Hs 746T Xenograft | Zanzalintinib (10 mg/kg/day) | Significant inhibition of MET phosphorylation |
| p-AXL Inhibition | Hs 746T Xenograft | Zanzalintinib (10 mg/kg/day) | Significant inhibition of AXL phosphorylation |
| p-VEGFR2 Inhibition | Murine Lungs | Zanzalintinib | 96% inhibition of VEGFR2 phosphorylation |
| Tumor Microvessel Density | MC38 Syngeneic | Zanzalintinib | Decrease in CD31+ microvessels |
| Peripheral Immune Cells | MC38 Syngeneic | Zanzalintinib | Significant increases in CD4+ T cells and B cells; decreases in myeloid cells |
| Tumor Infiltrating Lymphocytes | MC38 Syngeneic | Zanzalintinib + anti- PD-1/anti-PD-L1 | Significant increases in CD8+ T cells |
| Macrophage Repolarization | In Vitro | Zanzalintinib | Promoted M2 to M1 repolarization |
| Macrophage Efferocytosis | In Vitro (Human) | Zanzalintinib | Dose-dependent inhibition of primary human macrophage efferocytosis |

Table 4: Pharmacodynamic and Immunomodulatory Effects of ${\bf Zanzalintinib}.[1][2][7]$

Experimental Protocols In Vitro Kinase Assays

The inhibitory activity of **zanzalintinib** against MET, VEGFR2, AXL, and MER was determined using cell-based assays. Specific details of the cell lines and assay conditions are proprietary to Exelixis. However, the general methodology involves exposing cells overexpressing the



target kinase to varying concentrations of **zanzalintinib** and measuring the inhibition of kinase activity, typically through assessing the phosphorylation of a downstream substrate.

Xenograft and Syngeneic Tumor Models

- Cell Lines and Culture: Human tumor cell lines (NCI-H441, Hs 746T, SNU-5, MDA-MB-231) and murine colon adenocarcinoma cell lines (MC38, CT26) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Animal Models: Female athymic nude mice were used for xenograft studies, while C57BL/6 mice were used for syngeneic models.
- Tumor Implantation: A suspension of tumor cells was injected subcutaneously into the flank of the mice.
- Treatment: When tumors reached a predetermined size, mice were randomized into treatment groups. Zanzalintinib was administered orally, typically once daily. For combination studies, immune checkpoint inhibitors were administered intraperitoneally.
- Tumor Measurement: Tumor volume was measured regularly using calipers, and tumor growth inhibition was calculated.
- Pharmacodynamic Analyses: At the end of the study, tumors and tissues were collected for analysis of target phosphorylation (e.g., by Western blot or immunohistochemistry) and immune cell infiltration (e.g., by flow cytometry or immunohistochemistry).

Immunohistochemistry

Tumor tissues were fixed, embedded in paraffin, and sectioned. Sections were then stained with antibodies against specific markers, such as CD31 for microvessel density and CD8 for cytotoxic T cells. The stained sections were then imaged and quantified.

Flow Cytometry

Peripheral blood or single-cell suspensions from tumors were stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD4, CD8, B220, CD11b). The stained cells were then analyzed using a flow cytometer to determine the relative proportions of different immune cell populations.

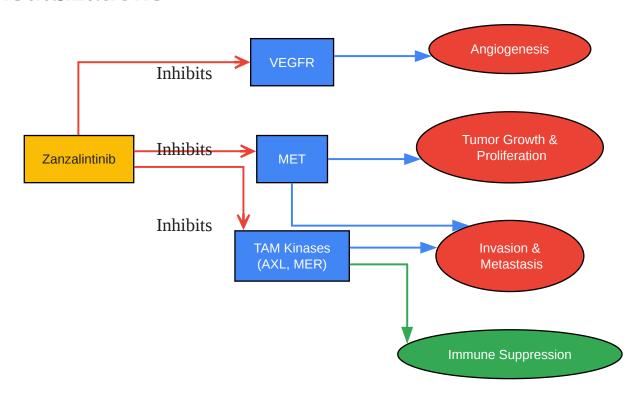




Macrophage Polarization and Efferocytosis Assays

- Macrophage Generation: Human peripheral blood mononuclear cells were differentiated into macrophages in vitro.
- Polarization: Macrophages were treated with zanzalintinib in the presence of cytokines that induce either an M1 or M2 phenotype. The expression of M1 and M2 markers was then assessed.
- Efferocytosis: Macrophages were co-cultured with apoptotic tumor cells in the presence of varying concentrations of zanzalintinib. The ability of macrophages to engulf the apoptotic cells (efferocytosis) was then quantified.

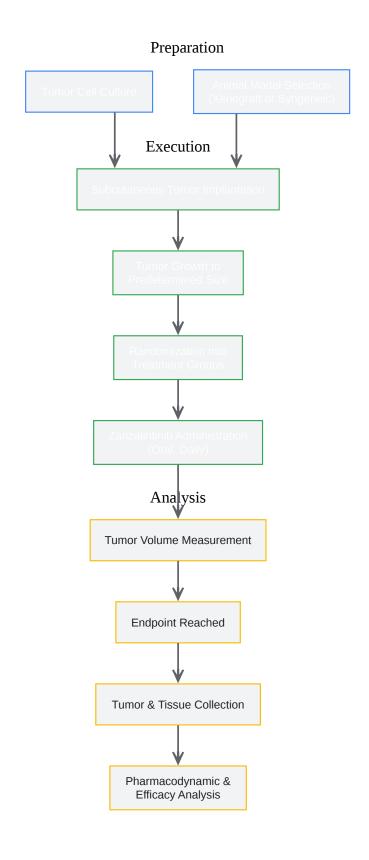
Visualizations



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Zanzalintinib's multi-targeted inhibition of key oncogenic pathways.





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A generalized workflow for in vivo preclinical evaluation of **Zanzalintinib**.



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